molecular formula C9H15ClF3NO B1448603 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-one hydrochloride CAS No. 1803596-34-0

1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-one hydrochloride

Cat. No. B1448603
CAS RN: 1803596-34-0
M. Wt: 245.67 g/mol
InChI Key: SFDGQOVLNDHGPT-UHFFFAOYSA-N
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Description

“1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-one hydrochloride” is a chemical compound with the CAS number 1803596-34-0 . It has a molecular weight of 245.67 and a molecular formula of C9H15ClF3NO . This compound is often used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14F3NO.ClH/c1-7(14)8-2-4-13(5-3-8)6-9(10,11)12;/h8H,2-6H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the boiling point and other specific physical and chemical properties are not provided in the available resources .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution reactions play a critical role in the synthesis of various piperidine derivatives, which are essential in developing pharmaceuticals and agrochemicals. A study by Pietra and Vitali (1972) explores the nucleophilic aromatic substitution of the nitro-group, highlighting the reaction mechanisms and kinetics essential for synthesizing compounds with piperidine structures Pietra & Vitali, 1972.

Environmental Toxicology and Pharmacology

The environmental impact and toxicological profiles of chlorinated compounds, similar in complexity to trifluoroethyl-containing compounds, have been extensively studied. For instance, the effects of DDT and its metabolites on endocrine disruption and mitochondrial function in humans and wildlife are discussed by Burgos-Aceves et al. (2021), providing insight into the environmental persistence and bioaccumulation concerns that might be relevant for similar fluorinated compounds Burgos-Aceves et al., 2021.

Advanced Material Synthesis

The synthesis and application of advanced materials, including organic acids in industrial processes, show the potential utility of fluorinated compounds in modifying material properties. A review by Alhamad et al. (2020) on organic acids' roles in acidizing operations for carbonate and sandstone formations illustrates the importance of chemical modifications for industrial applications, a principle that could extend to the use of fluorinated piperidine derivatives Alhamad et al., 2020.

Bioremediation

The persistence of DDT in soils and the ongoing efforts for bioremediation to mitigate its environmental impact offer parallels to the research on degradation pathways and remediation strategies for complex compounds, including fluorinated derivatives. Research by Foght et al. (2001) explores the mechanisms and organisms involved in the bioremediation of DDT-contaminated soils, an area that might be relevant for studying the environmental fate of similar compounds Foght et al., 2001.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO.ClH/c1-7(14)8-2-4-13(5-3-8)6-9(10,11)12;/h8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDGQOVLNDHGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803596-34-0
Record name Ethanone, 1-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803596-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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